(3AS,7aR)-octahydro-1H-isoindol-1-one
Description
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydroisoindol-1-one |
InChI |
InChI=1S/C8H13NO/c10-8-7-4-2-1-3-6(7)5-9-8/h6-7H,1-5H2,(H,9,10)/t6-,7-/m1/s1 |
InChI Key |
JKYNCKNIVHDOKU-RNFRBKRXSA-N |
Isomeric SMILES |
C1CC[C@@H]2[C@H](C1)CNC2=O |
Canonical SMILES |
C1CCC2C(C1)CNC2=O |
Origin of Product |
United States |
Preparation Methods
Reduction of Isoindoline Derivatives
A common approach to prepare (3AS,7aR)-octahydro-1H-isoindol-1-one is by reducing isoindoline or hexahydroisoindol-1-one precursors. This can be achieved by:
- Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Pd/C, Pt)
- Chemical reduction using sodium borohydride in ethanol or other suitable solvents
These reductions saturate the ring system and introduce the lactam functionality, preserving or inducing the desired stereochemistry at the 3 and 7a positions.
Cyclization via Condensation Reactions
Another synthetic strategy involves the condensation of aniline derivatives with ketones or ketoesters in the presence of Lewis acid catalysts (e.g., BF3·Et2O, AlCl3). This method forms the bicyclic isoindolone framework through intramolecular cyclization. The reaction conditions are carefully controlled to favor the formation of the correct stereoisomer and to avoid side reactions.
Stereochemical Control
The stereochemistry of (3AS,7aR)-octahydro-1H-isoindol-1-one is critical for its chemical and biological properties. Stereoselective synthesis is achieved by:
- Using chiral catalysts or auxiliaries during cyclization or reduction steps
- Employing temperature and solvent conditions that favor the formation of the desired diastereomer
- Post-synthesis separation of stereoisomers by chromatographic techniques if necessary.
Summary Table of Preparation Methods
| Method Type | Reagents/Conditions | Key Features | Advantages | Limitations |
|---|---|---|---|---|
| Catalytic Reduction | H2 gas, Pd/C or Pt catalyst | Saturates ring, introduces lactam | High yield, clean reaction | Requires hydrogenation setup |
| Chemical Reduction | Sodium borohydride, ethanol | Mild conditions, selective reduction | Simple, accessible reagents | May require purification steps |
| Condensation Cyclization | Aniline derivatives, ketones, Lewis acids (BF3·Et2O, AlCl3) | Forms bicyclic ring system | Direct ring formation | Requires careful stereochemical control |
| Stereoselective Synthesis | Chiral catalysts/auxiliaries, temperature control | Controls stereochemistry | Produces desired isomer | More complex and costly |
Research Findings and Optimization
- Continuous flow reactors have been employed in industrial settings to scale up the synthesis, providing better control over reaction parameters, improving yields, and enhancing purity.
- Studies indicate that the stereochemistry at positions 3 and 7a significantly affects the compound’s biological activity, necessitating precise synthetic control.
- Modifications of the isoindolone core via substitution reactions (e.g., alkylation, acylation) are often performed post-synthesis to generate derivatives with enhanced properties.
Chemical Reactions Analysis
Types of Reactions
(3AS,7aR)-octahydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindole derivatives with different functional groups.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The nitrogen atom in the isoindole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted isoindoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used.
Substitution: Nucleophiles such as alkyl halides and amines are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoindoles, which can be further functionalized for specific applications .
Scientific Research Applications
(3AS,7aR)-octahydro-1H-isoindol-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (3AS,7aR)-octahydro-1H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. Its unique structure allows it to fit into active sites of enzymes, thereby modulating their activity. The pathways involved include enzyme inhibition, receptor binding, and signal transduction .
Comparison with Similar Compounds
Degree of Saturation and Ring Systems
- (3aS,7aR)-Octahydro-1H-isoindol-1-one : Fully saturated (octahydro) bicyclic system, reducing ring strain and enhancing stability.
- 2,3-Dihydro-1H-isoindol-1-one (CAS 480-91-1): Partially hydrogenated (dihydro), with a molecular formula C₈H₇NO (MW: 133.15). The reduced saturation introduces aromatic character, increasing reactivity in electrophilic substitutions .
- 6,7-Dihydro-1H-indol-4(5H)-one derivatives (e.g., Compound 42): Features a dihydroindole core with bulky substituents (e.g., bromophenyl groups) and a ketone.
Functional Groups and Substituents
- (3aS,7aR)-Octahydro-1H-isoindol-1-one : Contains a ketone group (C=O stretch at ~1680 cm⁻¹ in IR), influencing polarity and hydrogen-bonding capacity .
- (3aS,7aS)-Octahydro-1H-isoindol-3a-amine : Replaces the ketone with an amine group (-NH₂), altering solubility and reactivity. Used in peptidomimetics and enzyme inhibitors .
- 8-Ethynyloctahydro-1H-4,7-methanoisoindole-1-one (CAS 1256653-18-5): Incorporates an ethynyl (-C≡CH) and methano bridge, increasing steric bulk (MW: 175.23) and enabling click chemistry applications .
Stereochemical Variations
The (3aS,7aR) configuration distinguishes the target compound from stereoisomers like (3aS,7aS)-octahydro-1H-isoindol-3a-amine , where axial vs. equatorial positioning of substituents affects biological target interactions. For example, the (3aS,7aR) isomer may exhibit superior binding affinity in chiral environments .
Physical and Spectral Properties
Biological Activity
(3AS,7aR)-octahydro-1H-isoindol-1-one is a bicyclic organic compound belonging to the isoindoline family. Its unique fused ring structure and stereochemistry contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and materials science. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₉H₁₃NO
- Molar Mass : Approximately 139.19 g/mol
- Structure : The compound features a saturated isoindoline ring which enhances its reactivity and potential applications.
The biological activity of (3AS,7aR)-octahydro-1H-isoindol-1-one primarily involves interactions with biological macromolecules. It may function as:
- Enzyme Inhibitor : Modulating enzyme activities that are crucial in various metabolic pathways.
- Receptor Modulator : Acting as an agonist or antagonist at specific receptors, influencing physiological responses.
The specific interactions depend on the functional groups present on the isoindoline ring, which can alter binding affinities and biological effects.
Biological Activity Overview
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. | , |
| Anticancer | Potential to inhibit cancer cell proliferation. | , |
| Neuroprotective | May protect neuronal cells from apoptosis in certain models. |
Case Study 1: Antimicrobial Properties
In a study examining the antimicrobial effects of (3AS,7aR)-octahydro-1H-isoindol-1-one derivatives, researchers found that specific modifications to the isoindoline structure significantly enhanced antibacterial activity against Gram-positive bacteria. The study highlighted the importance of substituent groups in determining efficacy and selectivity.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of (3AS,7aR)-octahydro-1H-isoindol-1-one in vitro. The compound demonstrated dose-dependent inhibition of cell growth in several cancer cell lines, suggesting its potential as a lead compound for further drug development targeting cancer pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Hexahydro-1H-isoindol-1-one | One less degree of saturation | Simpler structure; fewer potential reactions |
| Octahydro-1H-indole | Different ring structure | More flexible due to additional saturation |
| (1S,3aR,7aR)-Octahydro-1H-isoindole-carboxylic acid | Contains a carboxylic acid group | Increased polarity and potential solubility |
The unique structural features of (3AS,7aR)-octahydro-1H-isoindol-1-one make it a valuable target for synthetic modifications aimed at enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
